N-{2-[(1-phenylethyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(1-phenylethyl)amino]ethyl}acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-{2-[(1-phenylethyl)amino]ethyl}acetamide involves the reaction of phenylethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the phenylethylamine acting as a nucleophile, attacking the carbonyl carbon of the acetic anhydride to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-phenylethyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-{2-[(1-phenylethyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-{2-[(1-phenylethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[(1-phenylethyl)amino]acetamide
- N-phenethylacetamide
- N-(2-phenylethyl)acetamide
Uniqueness
N-{2-[(1-phenylethyl)amino]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-(1-phenylethylamino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10(12-6-4-3-5-7-12)13-8-9-14-11(2)15/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
PGFYGQAQRZQUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCNC(=O)C |
Origin of Product |
United States |
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